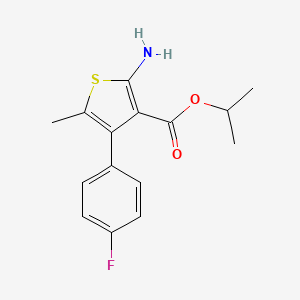

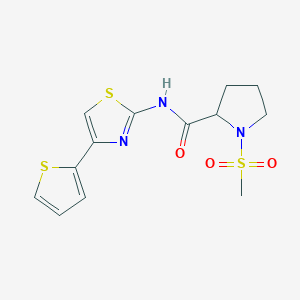

![molecular formula C24H24N2OS B2871843 N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide CAS No. 313374-03-7](/img/structure/B2871843.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various carbonyl compounds . For instance, a series of 1,3-benzothiazol-2-yl benzamides were prepared in satisfactory yield and evaluated for their anticonvulsant, neurotoxicity, CNS depressant study and other toxicity studies .Molecular Structure Analysis

A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents. For instance, one compound was reported to have a melting point of 144-146°C .科学的研究の応用

Synthesis and Characterization

N-Aryl(benzyl)adamantane-1-carboxamides, including compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide, have been synthesized with good yields. These syntheses involve reactions of adamantane-1-carboxylic acid with aromatic amines, showcasing the chemical's role in developing new organic compounds with potentially varied applications (Shishkin et al., 2020).

Antiviral Activity

Compounds carrying the adamantyl moiety, including N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, have been evaluated for their antiviral activity against influenza A and B viruses. These studies highlight the potential of adamantane-containing compounds in antiviral drug development (Göktaş et al., 2012).

Ceramide Metabolism

Adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide (NVP-231) has been identified as a potent, specific, and reversible inhibitor of ceramide kinase (CerK). This discovery is significant for controlling ceramide levels, with implications for diseases related to ceramide metabolism (Graf et al., 2008).

Material Science

Adamantane-containing compounds are utilized in the synthesis and characterization of new polyamides and polyimides, demonstrating their importance in developing advanced materials with high thermal stability and mechanical strength. Such studies indicate the role of adamantane derivatives in enhancing the properties of polymeric materials (Liaw & Liaw, 1999).

Antimicrobial Activity

Adamantane-isothiourea hybrid derivatives have shown potent in vitro antimicrobial activity against various bacterial strains and the yeast-like pathogenic fungus Candida albicans. This highlights the potential of adamantane-containing compounds in antimicrobial drug development (Al-Wahaibi et al., 2017).

作用機序

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this bacterium, making it a promising candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with the bacterium by binding to a specific target, DprE1 . DprE1 is an essential enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . This pathway is crucial for the survival of Mycobacterium tuberculosis as it leads to the formation of the cell wall. By inhibiting DprE1, the compound disrupts this pathway, preventing the formation of the cell wall and leading to the death of the bacterium .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the arabinogalactan biosynthesis pathway, the compound prevents the formation of the bacterial cell wall, leading to the death of the bacterium .

Safety and Hazards

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2OS/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)26-19-6-2-1-5-18(19)22-25-20-7-3-4-8-21(20)28-22/h1-8,15-17H,9-14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVCLUVTUNTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)

![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)

![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)